molecular formula C22H24F3N3O2S B12484422 2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide

2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide

Cat. No.: B12484422
M. Wt: 451.5 g/mol
InChI Key: URAJIMPUJZZRJZ-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a carbamothioyl linkage.

Preparation Methods

The synthesis of 2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 3-methylphenol, which is then reacted with appropriate reagents to introduce the piperidine and trifluoromethyl groups. The final step involves the formation of the carbamothioyl linkage under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through its carbamothioyl linkage, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include those with piperidine or trifluoromethyl groups, such as:

    2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}acetamide: Lacks the trifluoromethyl group.

    2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-methylphenyl]carbamothioyl}acetamide: Contains a methyl group instead of a trifluoromethyl group.

    2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-chlorophenyl]carbamothioyl}acetamide: Contains a chlorine atom instead of a trifluoromethyl group. The uniqueness of 2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H24F3N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C22H24F3N3O2S/c1-15-6-5-7-17(12-15)30-14-20(29)27-21(31)26-18-13-16(22(23,24)25)8-9-19(18)28-10-3-2-4-11-28/h5-9,12-13H,2-4,10-11,14H2,1H3,(H2,26,27,29,31)

InChI Key

URAJIMPUJZZRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Origin of Product

United States

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